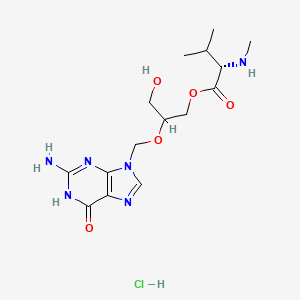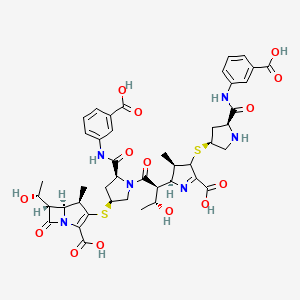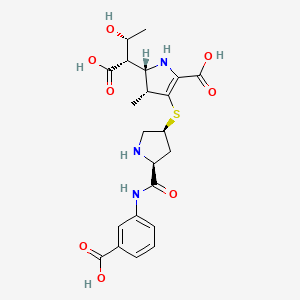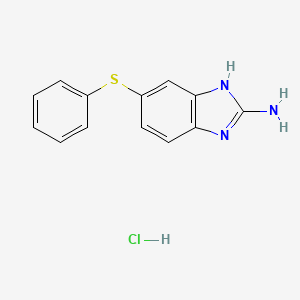
ガンシクロビル不純物N
概要
説明
Ganciclovir is an antiviral drug used for the treatment of cytomegalovirus infections . It is a synthetic analogue of 2′-deoxy-guanosine . Ganciclovir contains not less than 98.0% and not more than 102.0% of C9H13N5O4, calculated on the anhydrous basis .
Synthesis Analysis
The synthesis of Ganciclovir and its impurities has been reported in literature . The processes described involve preparation of valganciclovir by the deprotection of mono-benzyloxycarbonyl-L-valine ganciclovir .Molecular Structure Analysis
The molecular structure of Ganciclovir has been studied extensively . The difference in the nature and strength of intermolecular contacts between the two anhydrous forms leads to the manifestation of conformational polymorphism .Chemical Reactions Analysis
The chemical reactions of Ganciclovir have been studied . The primary mechanism of ganciclovir action against CMV is inhibition of the replication of viral DNA by ganciclovir-5′-triphosphate .科学的研究の応用
ウイルス学研究
ガンシクロビル不純物N: は、ウイルス学研究、特にウイルス複製メカニズムの研究において重要な役割を果たします。 これは、新しい抗ウイルス薬の開発に不可欠なガンシクロビルとそのアナログの薬力学を理解するために使用されます {svg_1}.
薬理学的研究
薬理学では、This compound は、マクロファージSTING活性化の阻害による潰瘍性大腸炎の治療における有効性など、ガンシクロビルの治療効果を探るために不可欠です {svg_2}.
毒性学的評価
毒性学者は、This compound を使用して、ガンシクロビルの安全性プロファイルを評価します。 これは、生物学的システムにおけるガンシクロビルとその不純物の毒性閾値と潜在的な副作用を決定するのに役立ちます {svg_3}.
生化学分析
生化学者は、This compound を使用して、ガンシクロビルに影響を受ける生化学経路を解明します。 これは、薬物のヌクレオシド代謝への影響と、ウイルスDNAへの組み込みを解明するのに役立ちます {svg_4}.
分析化学
This compound: は、さまざまな製剤におけるガンシクロビルとその不純物を検出および定量するためのHPLCや質量分析などの分析方法を開発および検証するために、分析化学において不可欠です {svg_5}.
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ganciclovir Impurity N, like its parent compound Ganciclovir, is likely to interact with various enzymes and proteins in the body. The primary mechanism of action of Ganciclovir involves the inhibition of viral DNA replication . This process begins with the initial phosphorylation of Ganciclovir by a viral kinase, followed by further phosphorylation by cellular kinases to generate the toxic triphosphate form of Ganciclovir . It is plausible that Ganciclovir Impurity N may interact with similar biomolecules and participate in analogous biochemical reactions.
Cellular Effects
The cellular effects of Ganciclovir Impurity N are not well-studied. Given its structural similarity to Ganciclovir, it may influence cell function in a similar manner. Ganciclovir has been shown to have significant effects on various types of cells, particularly those infected with cytomegalovirus . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ganciclovir’s mechanism of action involves its conversion to a triphosphate form, which inhibits DNA polymerase and gets incorporated into viral DNA, thereby preventing its replication . Ganciclovir Impurity N may exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
Studies on Ganciclovir have shown that it can be separated completely from known impurities and degradation products under various conditions .
Dosage Effects in Animal Models
Ganciclovir has been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
Ganciclovir is known to undergo little to no metabolism, with about 90% of the drug being eliminated unchanged in the urine .
Transport and Distribution
Ganciclovir is known to be transported and distributed within cells via active and passive diffusion .
特性
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O5.ClH/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23;/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23);1H/t9?,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYIRLWWGUICN-FTCYEJDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1401562-16-0 | |
| Record name | GANCICLOVIR MONO-N-METHYL VALINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RVD2EG6AH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(5R,6S)-Allyl 6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-7-oxo-3-((R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601480.png)

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)